molecular formula C22H20N2O3 B3513901 ethyl {3-[(1,2-dihydro-5-acenaphthylenylcarbonyl)amino]phenyl}carbamate

ethyl {3-[(1,2-dihydro-5-acenaphthylenylcarbonyl)amino]phenyl}carbamate

Cat. No.: B3513901
M. Wt: 360.4 g/mol
InChI Key: SECGNFVPNFHQHB-UHFFFAOYSA-N
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Description

Carbamates are a category of organic compounds that are formally derived from carbamic acid (NH2COOH). They have the general formula R2NC(O)OR and structure >N−C(=O)−O− . Indoles are a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan .


Synthesis Analysis

Carbamate esters arise via alcoholysis of carbamoyl chlorides . Indoles are important types of molecules and natural products and play a main role in cell biology .


Molecular Structure Analysis

In organic chemistry, a carbamate is a category of organic compounds with the general formula R2NC(O)OR and structure >N−C(=O)−O− .


Chemical Reactions Analysis

The inhibition of acetylcholinesterase by organophosphorus and carbamate esters is discussed in terms of reactivity and steric effects .


Physical and Chemical Properties Analysis

While carbamic acids are unstable, many carbamate esters and salts are stable and well known .

Mechanism of Action

This review addresses the mechanism of inhibition of acetylcholinesterase by organophosphorus and carbamate esters, focusing on structural requirements necessary for anticholinesterase activity .

Safety and Hazards

Ethyl carbamate (also called urethane) is an organic compound with the formula CH3CH2OC(O)NH2. It is an ester of carbamic acid and a white solid. Because it is a carcinogen, it is rarely used .

Future Directions

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Properties

IUPAC Name

ethyl N-[3-(1,2-dihydroacenaphthylene-5-carbonylamino)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-2-27-22(26)24-17-7-4-6-16(13-17)23-21(25)19-12-11-15-10-9-14-5-3-8-18(19)20(14)15/h3-8,11-13H,2,9-10H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECGNFVPNFHQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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